An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route based on established chemical principles and provides expected characterization data.
Physicochemical Properties
4-Methoxy-2,3,5-trifluorobenzoic acid is a trifluorinated derivative of anisic acid. The strategic placement of fluorine atoms and the methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and advanced materials.
| Property | Value |
| CAS Number | 1003709-67-8 |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (predicted) |
Synthesis Pathway
Caption: Proposed synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis and the subsequent characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid.
Synthesis of 1-Methoxy-2,3,5-trifluorobenzene
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
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Starting Material: 1,2,3,5-Tetrafluorobenzene is dissolved in the THF and the solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
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Methylation: Iodomethane (CH₃I) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.
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Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford 1-Methoxy-2,3,5-trifluorobenzene.
Synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid
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Reaction Setup: A similar flame-dried, three-necked round-bottom flask is charged with anhydrous THF and 1-Methoxy-2,3,5-trifluorobenzene.
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Lithiation: The solution is cooled to -78 °C, and n-BuLi in hexanes is added dropwise. The reaction is stirred at this temperature for 2-3 hours.
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Carboxylation: The reaction mixture is poured over freshly crushed dry ice (solid CO₂) and allowed to warm to room temperature.
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Work-up: The reaction mixture is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid (HCl) to precipitate the product.
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Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Methoxy-2,3,5-trifluorobenzoic acid. Further purification can be achieved by recrystallization.
Characterization Workflow
The following workflow outlines the standard procedures for the structural elucidation and purity assessment of the synthesized 4-Methoxy-2,3,5-trifluorobenzoic acid.
Caption: Standard workflow for the characterization of the final product.
Spectroscopic and Analytical Data (Predicted)
The following tables summarize the expected spectroscopic and analytical data for 4-Methoxy-2,3,5-trifluorobenzoic acid.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.0-7.5 | m | - | Ar-H |
| ~3.9 | s | - | -OCH ₃ | |
| ~11-13 | br s | - | -COOH | |
| ¹³C NMR | ~165 | s | - | C =O |
| ~150-160 (d) | d | ¹JCF | C -F | |
| ~140-150 (d) | d | ¹JCF | C -F | |
| ~135-145 (d) | d | ¹JCF | C -F | |
| ~120-130 | s | - | C -COOH | |
| ~110-120 (d) | d | ²JCF or ³JCF | C -H | |
| ~100-110 | s | - | C -OCH₃ | |
| ~55-60 | s | - | -OC H₃ | |
| ¹⁹F NMR | -120 to -150 | m | - | Ar-F |
| -130 to -160 | m | - | Ar-F | |
| -140 to -170 | m | - | Ar-F |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and other experimental conditions.
IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2950-3050 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (methoxy) |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1500-1600 | C=C stretch (aromatic ring) |
| 1200-1300 | C-O stretch (ether) |
| 1000-1150 | C-F stretch |
Mass Spectrometry
| Ion | m/z (calculated) |
| [M]⁺ | 206.02 |
| [M-OH]⁺ | 189.02 |
| [M-COOH]⁺ | 161.02 |
This technical guide serves as a comprehensive resource for the synthesis and characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid. The provided protocols and data are based on established chemical principles and are intended to guide researchers in their experimental work. For accurate and reliable results, all experiments should be conducted by trained personnel in a well-equipped laboratory.

